molecular formula C42H50O16 B1152419 Hedyotisol B CAS No. 95839-45-5

Hedyotisol B

Cat. No. B1152419
CAS RN: 95839-45-5
M. Wt: 810.8 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Hedyotisol B has a complex molecular structure with a molecular weight of 810.8 g/mol . The IUPAC name for Hedyotisol B is 2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol .


Physical And Chemical Properties Analysis

Hedyotisol B is a powder with a molecular formula of C42H50O16 and a molecular weight of 810.9 .

Scientific Research Applications

Medicine

Hedyotisol B has shown potential in the field of medicine, particularly in neuroprotection . Studies have isolated Hedyotisol B as one of the lignans with moderate neuroprotective activities . It has been evaluated for its ability to protect against corticosterone-induced cell death in PC12 cells, a model for studying neurodegenerative diseases.

Materials Science

While direct applications of Hedyotisol B in materials science are not explicitly documented, lignans as a class of compounds have been studied for their potential use in high-efficiency silicon heterojunction solar cells . The organic nature of lignans like Hedyotisol B could offer insights into organic semiconductor materials.

Analytical Chemistry

In analytical chemistry, Hedyotisol B’s complex structure, which includes a syringaresinol unit and two phenylpropane units, could be utilized in spectrophotometric analysis for the detection of metal ions . Its unique chemical properties may allow it to act as a reagent or reference material in various analytical methods.

Biology

The biological applications of Hedyotisol B are linked to its presence in certain plants, such as Hedyotis lawsoniae . The compound’s role in plant biology could be significant in understanding plant defense mechanisms and stress responses.

Pharmacology

Pharmacologically, Hedyotisol B is part of ongoing research into the neuroprotective properties of lignans . Its potential therapeutic effects against neurological damage make it a compound of interest in pharmacological studies.

Biotechnology

In biotechnology, compounds like Hedyotisol B are of interest for their bioactive properties . They can be used in the development of biosensors, bioengineered tissues, or as part of synthetic gene circuits . The neuroprotective activities of Hedyotisol B, in particular, could be harnessed in designing new biotechnological applications.

Safety and Hazards

When handling Hedyotisol B, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWNERGQFCAXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Hedyotisol B?

A: While the provided research articles primarily focus on Hedyotisol A, it's important to note that the names "Hedyotisol A" and "Hedyotisol B" have been used interchangeably in the literature to refer to the same compound. This compound is a dilignan constructed from a syringaresinol unit and two phenylpropane units. [] Unfortunately, specific details regarding molecular formula, weight, and comprehensive spectroscopic data for Hedyotisol B are not explicitly provided in the given research excerpts.

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